4-(p-Methoxyphenyl)-3-butenoic acid
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Description
4-(p-Methoxyphenyl)-3-butenoic acid, also known as 4-MBA, is an organic compound belonging to the carboxylic acid family. It is a clear, colorless liquid with a faint odor and a melting point of -14°C. 4-MBA is used in a variety of scientific research applications, including but not limited to, synthesis and biochemical studies.
Scientific Research Applications
Synthesis and Chemical Properties
- 4-(p-Methoxyphenyl)-3-butenoic acid has been a subject of interest in synthetic chemistry. A derivative, 4-(P Methoxyphenyl)-7-Methoxy-1-Hydroxy-3-Naphthalenecarbonylic acid, was synthesized from anisole and anisole acid, indicating its utility as a pharmaceutical intermediate. The synthesis involved Friedal Crafts reactions and had a final yield of 41.9% with a purity of 99.7% (Yu Ma, 2000).
Pharmacological Properties
- The compound has been identified for its potential pharmacological properties. 3-(4'-Geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, a related compound, has shown promise as a cancer chemopreventive agent. It exhibited properties like colon and tongue cancers chemoprevention in dietary feeding in rats (M. Curini et al., 2006).
Antibacterial and Antifungal Properties
- Another study explored the effects of 3-(4'-Geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its ester derivatives on biofilm formation by oral pathogens Porphyromonas gingivalis and Streptococcus mutans. The parent acid and its derivatives significantly inhibited biofilm formation, suggesting potential therapeutic or preventive benefits for oral infections (C. Bodet et al., 2008).
Biochemical Implications
- In biochemistry, a study identified a gene cluster in Pseudomonas aeruginosa responsible for the biosynthesis of l-2-Amino-4-Methoxy-trans-3-Butenoic Acid (AMB), which exhibits antibiotic and toxic properties. Understanding the biosynthesis pathway of AMB provides insights into its role and potential applications (Xiaoyun Lee et al., 2010).
Analytical Applications
- The compound has found use in analytical chemistry as well. A study utilized the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols. This application underlines the versatility of the compound in chemical analysis and its potential in the development of new analytical methodologies (R. Gatti et al., 1990).
Properties
IUPAC Name |
(E)-4-(4-methoxyphenyl)but-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-7-5-9(6-8-10)3-2-4-11(12)13/h2-3,5-8H,4H2,1H3,(H,12,13)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDLNCZCJYNBOJ-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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